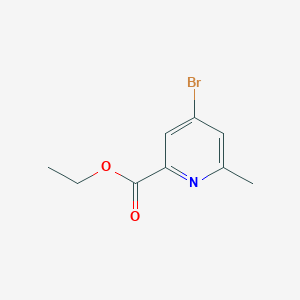
((1s,4s)-4-((Tert-butoxycarbonyl)amino)cyclohexyl)methyl 4-methylbenzenesulfonate
Overview
Description
((1s,4s)-4-((Tert-butoxycarbonyl)amino)cyclohexyl)methyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C19H29NO5S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Chemistry Applications
This compound is involved in the synthesis of polythiophenes with cysteine moieties, leading to chiral self-assembling structures. These structures are capable of forming hydrogen bond networks and π-stacks, which are significant for their applications in materials science (Cagnoli et al., 2005).
Crystallography and Structural Analysis
The compound plays a role in the study of nitrogen-containing analogues of chorismic acid, where its derivatives exhibit regular chair forms of cyclohexane rings and engage in extensive hydrogen bonding, as evidenced in crystallography studies (Mackay et al., 1995).
Organic Synthesis and Catalysis
In organic synthesis, derivatives of this compound are used as intermediates in reactions leading to the formation of imidazoles and thiazoles, demonstrating the versatility of this molecule in synthesizing heterocyclic compounds (Dell'erba et al., 1997). Additionally, the compound finds application in catalysis, as seen in its involvement in the aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters under various conditions, highlighting its role in facilitating carbon-nitrogen bond formation (Müller et al., 2005).
Material Science and Engineering
The compound's derivatives have been explored for their potential in materials science, particularly in the creation of moldable, load-bearing, and self-healing non-polymeric supramolecular gels. These gels are derived from simple organic salts, showcasing the compound's utility in developing advanced materials with novel properties (Sahoo et al., 2012).
properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5S/c1-14-5-11-17(12-6-14)26(22,23)24-13-15-7-9-16(10-8-15)20-18(21)25-19(2,3)4/h5-6,11-12,15-16H,7-10,13H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKORMZDTAQDQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



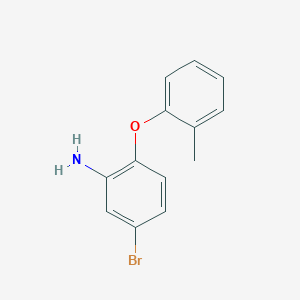
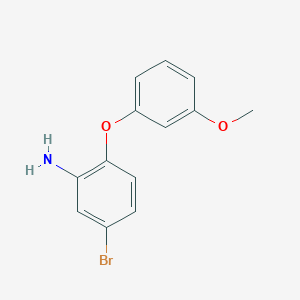
![5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine](/img/structure/B3173485.png)

![3-[(Isopentyloxy)methyl]piperidine](/img/structure/B3173498.png)
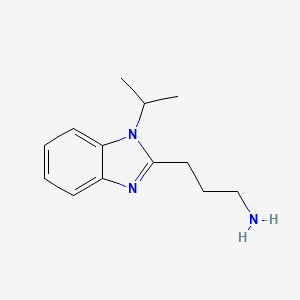
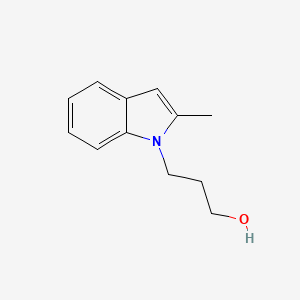

![3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxyquinolin-2(1H)-one](/img/structure/B3173530.png)
![8-{[(4-ethylphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B3173536.png)
![8-{[(4-methylphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B3173539.png)
![7-{[(4-methoxyphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B3173546.png)

